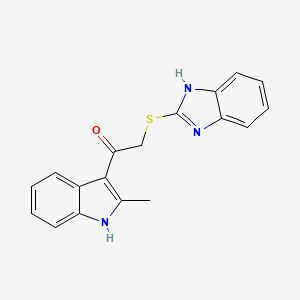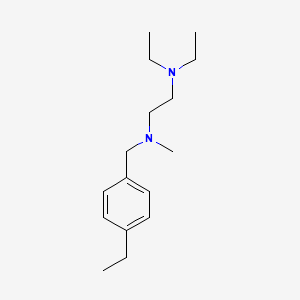![molecular formula C16H13N3O3S B5715173 N'-[(2-naphthylsulfonyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5715173.png)
N'-[(2-naphthylsulfonyl)oxy]-4-pyridinecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-[(2-naphthylsulfonyl)oxy]-4-pyridinecarboximidamide, commonly known as NSC-745887, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. NSC-745887 is a small molecule inhibitor that has shown promise in the treatment of various diseases, including cancer and inflammation.
Wirkmechanismus
NSC-745887 exerts its therapeutic effects by inhibiting the activity of several enzymes, including histone deacetylases (HDACs) and phosphodiesterases (PDEs). HDACs are enzymes that play a role in gene expression and are often overexpressed in cancer cells. Inhibition of HDACs can lead to the activation of tumor suppressor genes and the inhibition of cancer cell growth. PDEs are enzymes that regulate the levels of cyclic nucleotides, which are important signaling molecules in the body. Inhibition of PDEs can lead to increased levels of cyclic nucleotides, which can have anti-inflammatory and anti-viral effects.
Biochemical and Physiological Effects
NSC-745887 has been found to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of cancer cell growth. NSC-745887 has also been found to reduce inflammation by suppressing the production of inflammatory cytokines. Additionally, NSC-745887 has been found to inhibit viral replication by interfering with the viral life cycle.
Vorteile Und Einschränkungen Für Laborexperimente
NSC-745887 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been found to have high potency and selectivity, making it a useful tool for studying the role of HDACs and PDEs in disease. However, NSC-745887 also has some limitations. It has poor solubility in water, which can make it difficult to use in certain experiments. Additionally, NSC-745887 has not yet been tested in clinical trials, so its safety and efficacy in humans are still unknown.
Zukünftige Richtungen
There are several future directions for the study of NSC-745887. One potential direction is to investigate its efficacy in animal models of cancer and inflammation. Another direction is to study its safety and pharmacokinetics in humans. Additionally, NSC-745887 could be used as a starting point for the development of new drugs that target HDACs and PDEs. Finally, NSC-745887 could be used in combination with other drugs to enhance its therapeutic effects.
Synthesemethoden
The synthesis of NSC-745887 involves several steps. The first step is the preparation of 2-naphthylsulfonyl chloride, which is then reacted with pyridine-4-carboximidamide to yield NSC-745887. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
NSC-745887 has been extensively studied for its potential therapeutic properties. It has been shown to have anti-cancer, anti-inflammatory, and anti-viral activities. NSC-745887 has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to suppress the production of inflammatory cytokines, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, NSC-745887 has been found to inhibit the replication of several viruses, including HIV-1 and hepatitis C virus.
Eigenschaften
IUPAC Name |
[(Z)-[amino(pyridin-4-yl)methylidene]amino] naphthalene-2-sulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3S/c17-16(13-7-9-18-10-8-13)19-22-23(20,21)15-6-5-12-3-1-2-4-14(12)11-15/h1-11H,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROTXYLNJLSOPLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)ON=C(C3=CC=NC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)O/N=C(/C3=CC=NC=C3)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(2-naphthylsulfonyl)oxy]-4-pyridinecarboximidamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


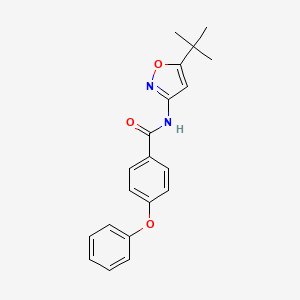

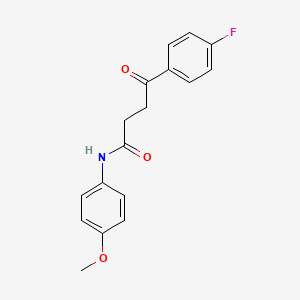
![N-[4-(4-morpholinyl)phenyl]-N'-phenylthiourea](/img/structure/B5715125.png)
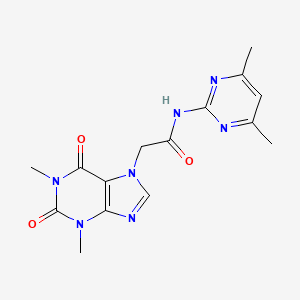
![1-(4-{4-[(4-tert-butylphenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B5715137.png)
![2-(4-chlorophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole](/img/structure/B5715144.png)
![2,6-dichloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5715158.png)
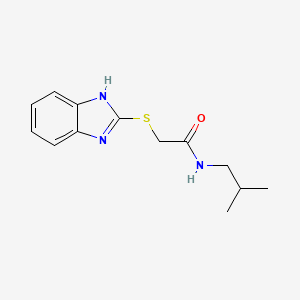
![4-chloro-N'-[(3-fluorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5715164.png)
